molecular formula C9H18ClN3 B12218561 N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride

N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12218561
M. Wt: 203.71 g/mol
InChI Key: GBEKSZUPNYVJON-UHFFFAOYSA-N
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Description

N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,4-dimethylpyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-sulfonylhydrazones with isocyanides in the presence of t-Butyl Hydrogen Peroxide (TBHP) and iodine (I2) as catalysts . This method provides good yields and is efficient for producing the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and purification steps to obtain the final product. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: N-butyl-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole compounds.

Mechanism of Action

The mechanism of action of N-butyl-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1,4-Dimethylpyrazole: A structurally similar compound with different substituents.

    N-butylpyrazole: Another pyrazole derivative with a butyl group attached.

    3-Aminopyrazole: A related compound with an amino group at the 3-position.

Uniqueness: N-butyl-1,4-dimethylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-butyl-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-8(2)7-12(3)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H

InChI Key

GBEKSZUPNYVJON-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1C)C.Cl

Origin of Product

United States

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